4-Butyl-1,3-dithiolane-2-thione
Description
Properties
CAS No. |
872834-36-1 |
|---|---|
Molecular Formula |
C7H12S3 |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
4-butyl-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C7H12S3/c1-2-3-4-6-5-9-7(8)10-6/h6H,2-5H2,1H3 |
InChI Key |
ZIBLLUNYQKUSPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CSC(=S)S1 |
Origin of Product |
United States |
Preparation Methods
Method Using Tetrabutylammonium Chloride
Reagents : Tetrabutylammonium chloride (TBACl), epoxide (e.g., 1,2-epoxyhexane), carbon disulfide (CS₂), distilled water.
-
- In a high-pressure close-capped tube, combine TBACl (0.088 mmol, 10 mol%), the corresponding epoxide (0.88 mmol), CS₂ (160 μL, 2.64 mmol), and distilled water (0.88 mmol).
- Purge the mixture with argon and seal the tube.
- Stir at 100 °C for 24 hours.
- After cooling to room temperature, open the tube in a fume hood to release vapors.
- Dilute with dichloromethane (CH₂Cl₂) and extract with brine.
- Dry the organic layer with magnesium sulfate (MgSO₄) and filter.
Yield : Approximately 61% for some derivatives.
Method Using Choline Chloride
Reagents : Choline chloride (ChCl), epoxide, carbon disulfide, distilled water.
-
- Similar to the TBACl method but using ChCl as a catalyst at a lower concentration (0.022 mmol).
- Follow the same steps for purging, sealing, stirring, and extraction.
Yield : Comparable yields to those obtained using TBACl.
Method Using Potassium Ethyl Xanthogenate
Reagents : Potassium ethyl xanthogenate (KSC(S)OEt), epoxide.
-
- Mix KSC(S)OEt with the epoxide in a suitable solvent.
- The reaction proceeds under mild conditions without requiring high pressure or toxic reagents like CS₂.
Advantages : This method is safer and more straightforward compared to traditional methods involving carbon disulfide.
Summary of Preparation Methods
| Method | Catalyst/Reagent | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Tetrabutylammonium Chloride | TBACl | 100 °C for 24 hours | ~61% |
| Choline Chloride | ChCl | Similar to TBACl method | Comparable |
| Potassium Ethyl Xanthogenate | KSC(S)OEt | Mild conditions | Good to moderate |
Research indicates that the choice of catalyst significantly affects both the yield and purity of the product. The use of potassium ethyl xanthogenate has been highlighted as particularly advantageous due to its non-toxic nature and ease of handling compared to carbon disulfide.
Furthermore, studies have shown that epoxide structure influences the stereochemistry of the resulting dithiolane derivatives. For instance, reactions involving cyclohexene oxides yield products with specific stereochemical configurations due to steric effects during cyclization.
The synthesis of 4-butyl-1,3-dithiolane-2-thione can be effectively achieved through various methods involving different catalysts and reagents. Each method presents unique advantages regarding safety, yield, and simplicity. Future research may focus on optimizing these methods further or exploring new catalysts that could enhance efficiency or reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols or disulfides.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
One of the primary applications of 4-butyl-1,3-dithiolane-2-thione is its role as an antioxidant. Studies indicate that compounds in the dithiolane family can enhance the endogenous levels of glutathione, a crucial antioxidant in the body. This property is particularly valuable in protecting cells from oxidative stress induced by UV radiation and other environmental factors .
Antimicrobial Activity
Research has shown that dithiolane compounds exhibit antimicrobial properties. This makes them potential candidates for developing new antimicrobial agents against various pathogens. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic processes.
Anticancer Activity
Dithiolanes, including 4-butyl-1,3-dithiolane-2-thione, have been investigated for their anticancer effects. They exhibit significant cytotoxicity against various cancer cell lines, suggesting potential use in chemotherapeutic formulations . The mechanism appears to involve the induction of apoptosis in cancer cells.
Cosmetic Applications
Photoprotection
The cosmetic industry has shown interest in dithiolane compounds for their ability to protect the skin from UV damage. Formulations containing 4-butyl-1,3-dithiolane-2-thione can enhance the skin's natural antioxidant defenses, thereby reducing oxidative stress and preventing photoaging . Regular application of such formulations has been suggested to improve skin resilience against sun exposure.
Skin Conditioning
Beyond photoprotection, dithiolanes can contribute to skin conditioning by promoting hydration and improving overall skin texture. Their ability to stabilize cellular structures makes them suitable for inclusion in moisturizers and anti-aging products.
Agricultural Applications
Insecticidal Activity
The compound has demonstrated insecticidal properties, which can be leveraged in agricultural practices to protect crops from pests. Studies indicate that dithiolane derivatives can disrupt the physiological processes of certain insects, leading to effective pest management strategies .
Soil Health Improvement
Research suggests that sulfur-containing compounds like 4-butyl-1,3-dithiolane-2-thione can enhance soil health by promoting beneficial microbial activity. This aspect is crucial for sustainable agricultural practices aimed at improving crop yields while minimizing chemical inputs.
Synthesis and Functionalization
The synthesis of 4-butyl-1,3-dithiolane-2-thione typically involves straightforward methodologies that allow for functionalization and modification to tailor its properties for specific applications. For instance, reactions involving carbon disulfide and various thiols can yield this compound with high efficiency and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 4-Butyl-1,3-dithiolane-2-thione involves its ability to undergo thiol-disulfide exchange reactions. This property is crucial in various biological and chemical processes, where the compound can act as a reducing agent or a protective group for thiol functionalities . The molecular targets and pathways involved include interactions with proteins and enzymes that contain thiol groups .
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The physicochemical properties of 4-butyl-1,3-dithiolane-2-thione are influenced by its alkyl substituent. Below is a comparative analysis with key analogs:
Key Observations :
- Substituent Effects: Longer alkyl chains (e.g., hexyl, butyl) increase molecular weight and lipophilicity, enhancing solubility in non-polar matrices like lubricants. Methyl derivatives exhibit higher volatility, while phenyl analogs introduce π-conjugation but suffer from instability under certain conditions .
- Aromatic vs. Aliphatic Derivatives : Phenyl-substituted dithiolane-thiones are prone to decomposition during reactions (e.g., solvent-free coupling), whereas alkyl derivatives demonstrate greater stability .
Reactivity and Stability
- Thermal and Catalytic Behavior : The butyl group’s electron-donating nature may stabilize the thione moiety during reactions. In contrast, phenyl derivatives decompose under thermal or solvent-free conditions due to electronic strain .
- Catalytic Sulfur Removal : MoO₃/pumice catalysts selectively remove sulfur from the thione group, converting it to a ketone (dithiolan-2-one). This process is efficient for unsubstituted dithiolane-thiones but may vary with alkyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
